molecular formula C10H14ClNO B13302773 2-Amino-3-(4-chloro-3-methylphenyl)propan-1-ol

2-Amino-3-(4-chloro-3-methylphenyl)propan-1-ol

Cat. No.: B13302773
M. Wt: 199.68 g/mol
InChI Key: GRPHIFSCCWGMBN-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-3-methylphenyl)propan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-3-methylphenyl)propan-1-ol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the reduction of the nitro group to an amino group, yielding the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative reducing agents or catalysts to improve the overall process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution reactions on the aromatic ring produce various substituted derivatives.

Scientific Research Applications

2-Amino-3-(4-chloro-3-methylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol: This compound has a similar structure but with a fluorine atom instead of a chlorine atom.

    2-Amino-3-(4-chloro-3-methylphenyl)propan-1-one: This compound differs by having a carbonyl group instead of a hydroxyl group.

Uniqueness

2-Amino-3-(4-chloro-3-methylphenyl)propan-1-ol is unique due to its specific substitution pattern on the aromatic ring and the presence of both amino and hydroxyl groups

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-amino-3-(4-chloro-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7-4-8(2-3-10(7)11)5-9(12)6-13/h2-4,9,13H,5-6,12H2,1H3

InChI Key

GRPHIFSCCWGMBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(CO)N)Cl

Origin of Product

United States

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